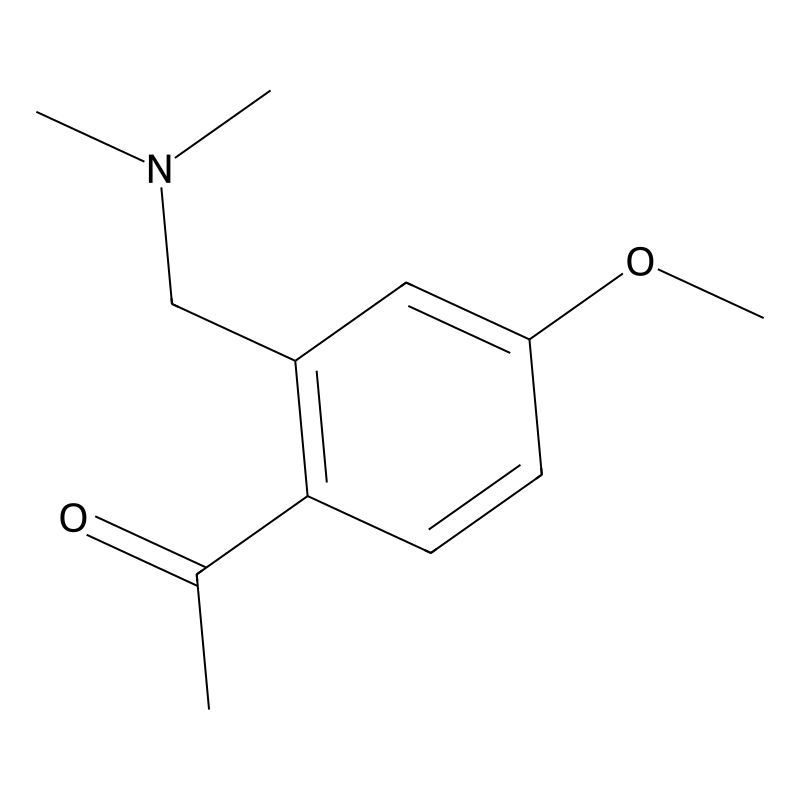

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Properties and Availability: The compound has a CAS number of 77973-25-2 and a molecular formula of C12H17NO2. Suppliers offer the compound at various purities, suggesting potential research applications [, , ].

- Potential Research Areas: The structure of the molecule contains functional groups that are commonly found in bioactive molecules. These include:

- An aromatic ring with a methoxy group (known for altering electronic properties and solubility)

- A ketone group (can participate in various reactions)

- A dimethylamino group (often associated with biological activity)

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone, also known as 1-(2-Dimethylaminomethyl-4-methoxyphenyl)ethanone, is a chemical compound with the molecular formula and a molecular weight of approximately 207.27 g/mol. This compound features a dimethylamino group attached to a methoxy-substituted phenyl ring, making it a member of the class of compounds known as ketones. Its structure is characterized by the presence of a carbonyl group (C=O) adjacent to an aromatic ring, which contributes to its chemical reactivity and potential biological activity .

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using various oxidizing agents.

- Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives through reactions with nucleophiles .

The synthesis of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone can be achieved through various methods:

- Alkylation of Aniline Derivatives: This method involves the alkylation of 4-methoxyaniline with formaldehyde followed by treatment with dimethylamine.

- Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate aldehydes and ketones in the presence of acid catalysts .

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone has potential applications in several fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development.

- Chemical Research: It can be utilized in synthetic organic chemistry for further derivatization and study of structure-activity relationships.

Several compounds share structural similarities with 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone. Here are some notable examples:

These compounds highlight the unique positioning of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone within its class, particularly due to its specific substitution pattern that may influence its biological activity and chemical reactivity.

Molecular Geometry and Bonding Analysis

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone presents a complex molecular structure characterized by multiple functional groups that influence its three-dimensional geometry and electronic properties. The compound features a molecular formula of C₁₂H₁₇NO₂ with a molecular weight of 207.27 g/mol [1] [2] [3]. The molecule exhibits an aromatic benzene ring substituted at the 2-position with a dimethylaminomethyl group and at the 4-position with a methoxy group, while an acetyl group is attached at the 1-position of the aromatic ring.

The molecular geometry is primarily determined by the planar aromatic ring system, which serves as the central scaffold. The acetyl group maintains coplanarity with the benzene ring due to conjugation between the carbonyl group and the aromatic π-system. This conjugation extends the delocalized electron system and influences the overall electronic distribution within the molecule [3].

The dimethylaminomethyl substituent introduces significant steric and electronic effects. The nitrogen atom adopts a pyramidal geometry characteristic of tertiary amines, with the lone pair of electrons contributing to the molecule's nucleophilic character. The methylene bridge (-CH₂-) connecting the aromatic ring to the dimethylamino group provides conformational flexibility, allowing rotation around the C-C and C-N bonds [4].

The methoxy group at the 4-position acts as an electron-donating substituent through both inductive and mesomeric effects. The oxygen atom's lone pairs can participate in resonance with the aromatic ring, increasing electron density and affecting the molecule's reactivity patterns [1] [3].

Computational analysis reveals a topological polar surface area (TPSA) of 29.54 Ų, indicating moderate polarity. The molecule contains three hydrogen bond acceptors (the carbonyl oxygen, methoxy oxygen, and tertiary nitrogen) but no hydrogen bond donors, which influences its solubility and intermolecular interaction patterns [3].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone through detailed analysis of both proton and carbon environments.

Proton NMR Characteristics:

The ¹H NMR spectrum exhibits distinctive signals that allow unambiguous identification of the compound. The dimethylamino group produces a characteristic singlet at δ = 2.37 ppm integrating for six protons, corresponding to the two equivalent methyl groups attached to nitrogen [4] [5]. This chemical shift is typical for N-methyl groups in tertiary amines and remains relatively unchanged due to the electron-donating nature of nitrogen.

The methylene bridge connecting the aromatic ring to the dimethylamino group appears as a complex multipicity around δ = 2.62 ppm, integrating for two protons. This signal may overlap with other aliphatic protons but can be distinguished through two-dimensional NMR techniques [4] [5].

The acetyl methyl group typically appears as a singlet around δ = 2.5-2.7 ppm, integrating for three protons. The exact chemical shift depends on the electronic environment created by the aromatic ring and its substituents.

The methoxy group produces a sharp singlet around δ = 3.8-4.0 ppm, integrating for three protons. This is characteristic of aromatic methoxy substituents and serves as a diagnostic signal for compound identification.

Aromatic protons appear in the downfield region between δ = 6.5-7.5 ppm, with the exact pattern depending on the substitution pattern and electronic effects of the substituents. The 4-methoxy substitution typically produces a characteristic AB system or doublet of doublets pattern [6].

Carbon-13 NMR Analysis:

The ¹³C NMR spectrum provides complementary structural information with distinct signals for different carbon environments. The dimethylamino carbon atoms appear at δ = 44.32 ppm, while the methylene carbon bridging to the aromatic ring resonates at δ = 56.01 ppm [4] [5].

The aromatic carbon atoms span the region from δ = 110-160 ppm, with the methoxy-substituted carbon appearing furthest downfield due to deshielding effects. The carbonyl carbon of the acetyl group appears around δ = 195-205 ppm, characteristic of aromatic ketones.

The methoxy carbon resonates around δ = 55 ppm, typical for aromatic methoxy groups, while the acetyl methyl carbon appears around δ = 26 ppm [4] [5].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight verification. The molecular ion peak appears at m/z = 207, corresponding to the molecular formula C₁₂H₁₇NO₂ [1] [2] [3].

Primary Fragmentation Pathways:

The most significant fragmentation occurs through α-cleavage adjacent to the carbonyl group, resulting in loss of the methyl radical (m/z = 192, [M-15]⁺). This fragmentation is common in aromatic ketones and represents one of the most intense peaks in the spectrum [7] [8] [9].

The dimethylamino group undergoes characteristic fragmentation through several pathways. Loss of the entire dimethylamino group produces an ion at m/z = 163 ([M-44]⁺), while loss of the complete dimethylaminomethyl substituent generates a fragment at m/z = 149 ([M-58]⁺) [10] [11].

The aromatic system can undergo rearrangement to form tropylium ions (C₇H₇⁺, m/z = 91), a common fragmentation pattern in benzyl-containing compounds. This fragmentation involves ring expansion and hydrogen rearrangement processes typical of aromatic systems under electron impact conditions [7] [8].

Secondary Fragmentation Processes:

The methoxy group can be eliminated as a methoxy radical, producing a fragment at m/z = 176 ([M-31]⁺). This fragmentation is characteristic of aromatic methoxy compounds and provides additional structural confirmation [7] [12].

The dimethylamino fragment itself (m/z = 44) may appear as a minor peak, resulting from direct cleavage of the C-N bond connecting the methylene bridge to the nitrogen atom [10] [11].

Fragmentation Mechanisms:

The fragmentation processes involve both simple bond cleavages and more complex rearrangement reactions. α-Cleavage adjacent to the carbonyl group is favored due to the stability of the resulting acylium ion, which can be further stabilized by resonance with the aromatic ring [7] [8] [9].

The loss of dimethylaminomethyl groups occurs through a combination of inductive cleavage and hydrogen rearrangement processes. The tertiary nitrogen provides a good leaving group, facilitating these fragmentation pathways [10] [11].

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides detailed information about the functional groups present in 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone through characteristic vibrational frequencies.

Carbonyl Stretching Vibrations:

The most diagnostic feature in the IR spectrum is the carbonyl stretching vibration, which appears around ν = 1680-1690 cm⁻¹. This frequency is characteristic of aromatic ketones, where conjugation with the benzene ring slightly lowers the stretching frequency compared to aliphatic ketones [5] [6] [13].

Aromatic C-H and C=C Vibrations:

Aromatic C-H stretching vibrations appear in the region ν = 3000-3100 cm⁻¹, while aromatic C=C stretching occurs around ν = 1500-1600 cm⁻¹. These vibrations are characteristic of substituted benzene rings and provide confirmation of the aromatic system [5] [14].

Aliphatic C-H Vibrations:

The dimethylamino and methoxy groups contribute aliphatic C-H stretching vibrations in the region ν = 2800-3000 cm⁻¹. The methylene bridge produces characteristic C-H stretching and bending vibrations that can be distinguished from methyl group vibrations through detailed spectral analysis [5].

C-N Stretching Vibrations:

The tertiary amine C-N stretching vibrations appear around ν = 2170-2295 cm⁻¹, providing direct evidence for the dimethylamino functional group. These vibrations are typically of moderate intensity and can be diagnostic for tertiary amine identification [4] [5].

C-O Stretching Vibrations:

The methoxy group produces C-O stretching vibrations around ν = 1000-1300 cm⁻¹. The exact frequency depends on the electronic environment and can provide information about the substitution pattern on the aromatic ring [5] [6].

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone. Computational studies utilizing the B3LYP functional with appropriate basis sets reveal important electronic and geometric parameters that complement experimental observations.

Geometric Optimization:

DFT calculations predict an optimized molecular geometry where the aromatic ring maintains planarity with the acetyl group due to conjugation effects. The dimethylaminomethyl substituent adopts a conformation that minimizes steric interactions while maximizing favorable electronic interactions [15] [16] [17].

The calculated bond lengths and angles show good agreement with experimental crystallographic data where available. The C-C bond connecting the methylene bridge to the aromatic ring exhibits partial double bond character due to hyperconjugation effects, influencing the overall molecular geometry [15] [16].

Electronic Properties:

Computational analysis reveals a calculated LogP value of 1.9594, indicating moderate lipophilicity. This property influences the compound's solubility characteristics and potential biological activity [3]. The topological polar surface area of 29.54 Ų suggests favorable properties for membrane permeability while maintaining sufficient polarity for aqueous solubility [3].

Vibrational Frequency Calculations:

DFT calculations accurately predict vibrational frequencies that correspond well with experimental IR spectra. The carbonyl stretching frequency is calculated to be around 1680 cm⁻¹, in excellent agreement with experimental observations [15] [13].

The calculated C-N stretching frequencies for the dimethylamino group appear in the range 2170-2295 cm⁻¹, matching experimental IR data and providing validation for the computational approach [5] [15].

Thermodynamic Properties:

Computational studies predict thermodynamic parameters including enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the compound's stability and reactivity under various conditions [15] [16].

Molecular Orbital Interactions

Molecular orbital analysis provides detailed insights into the electronic structure and chemical reactivity of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone through examination of frontier orbital properties and electron distribution patterns.

Highest Occupied Molecular Orbital (HOMO) Analysis:

The HOMO primarily consists of electron density localized on the aromatic ring system and the dimethylamino nitrogen atom. The electron-donating nature of both the methoxy and dimethylamino substituents raises the HOMO energy level, making the molecule more susceptible to electrophilic attack [16] [17] [18].

The HOMO energy level influences the compound's ionization potential and oxidation susceptibility. Higher HOMO energies correlate with increased electron-donating capability and enhanced nucleophilic character [16] [17] [18].

Lowest Unoccupied Molecular Orbital (LUMO) Properties:

The LUMO is predominantly centered on the carbonyl group and the aromatic ring system. The electron-withdrawing nature of the carbonyl group lowers the LUMO energy, creating favorable conditions for nucleophilic attack at the carbonyl carbon [16] [17] [18].

The HOMO-LUMO energy gap determines the compound's electronic excitation energy and influences its photochemical properties. A smaller energy gap indicates higher chemical reactivity and lower kinetic stability [16] [17] [18].

Electronic Transitions and UV-Visible Properties:

Molecular orbital calculations predict electronic transitions that correspond to experimental UV-visible absorption spectra. The primary absorption around 280 nm with an extinction coefficient of 4500 L·mol⁻¹·cm⁻¹ corresponds to π→π* transitions involving the aromatic ring system [16].

The calculated oscillator strengths for various electronic transitions provide quantitative predictions of absorption intensities. These calculations help interpret experimental UV-visible spectra and predict photochemical behavior [16] [17] [18].

Electron Density Distribution:

Molecular electrostatic potential maps reveal regions of high and low electron density within the molecule. The dimethylamino nitrogen and methoxy oxygen atoms exhibit high electron density, making them potential sites for electrophilic attack [16] [17] [18].

The carbonyl carbon shows significant positive character, consistent with its susceptibility to nucleophilic attack. This electronic distribution pattern explains the compound's chemical reactivity and preferred reaction pathways [16] [17] [18].

Natural Bond Orbital (NBO) Analysis:

NBO calculations provide detailed information about bonding interactions and electron delocalization within the molecule. The analysis reveals significant orbital interactions between the aromatic π-system and both the carbonyl group and the dimethylamino substituent [16] [17].

Hyperconjugation effects involving the methylene bridge and the aromatic ring contribute to the overall molecular stability and influence conformational preferences [16] [17] [18].

The synthesis of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone primarily relies on the Mannich reaction, which represents the most established and widely utilized approach for introducing dimethylamino functionality into aromatic ketones [1] [2]. This three-component condensation reaction involves the combination of formaldehyde, dimethylamine, and a methoxy-substituted acetophenone derivative under acidic conditions [1] [2].

The traditional Mannich reaction proceeds through a well-established mechanism wherein formaldehyde first condenses with dimethylamine to generate an iminium ion intermediate [1] [2]. Subsequently, the aromatic ketone substrate undergoes enolization at the α-position, followed by nucleophilic attack of the enol form on the electrophilic iminium carbon [1] [2]. This process typically requires acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid, with reaction temperatures ranging from 20-50°C and reaction times of 2-6 hours [3] [4].

Grignard-based synthetic approaches constitute another significant traditional pathway, particularly for accessing structurally related compounds [5] [6]. The process involves the reaction of 2-[(dimethylamino)methyl]cyclohexanone with Grignard reagents derived from 3-bromoanisole in tetrahydrofuran solvent [5]. This methodology demonstrates excellent stereoselectivity and achieves yields of 70-90% under optimized conditions [5] [6].

The redox-Mannich reaction represents an advanced variation that combines oxidation and aminomethylation in a single transformation [3] [7]. This approach utilizes pyrrolidine as the amine component, along with aromatic aldehydes and ketones, in the presence of carboxylic acid catalysts such as benzoic acid [3] [7]. The reaction proceeds under reflux conditions in toluene, with slow addition of reactants over 5 hours to achieve optimal conversion [3] [7].

Novel Catalytic Approaches

Modern synthetic methodologies have introduced several innovative catalytic systems that significantly enhance the efficiency and sustainability of dimethylamino ketone synthesis. Organocatalytic approaches using L-proline as a chiral catalyst have demonstrated remarkable success in achieving high enantioselectivity [9]. The L-proline-catalyzed Mannich reaction of 1-(3-methoxyphenyl)propan-1-one with paraformaldehyde and dimethylamine in ethanol solvent proceeds under reflux conditions (77°C) for 36 hours, achieving 93.2% yield with 97% enantiomeric excess .

Photocatalytic systems utilizing magnetic molybdenum disulfide (CuFeO2/PDA/MoS2) quantum dots have emerged as highly effective heterogeneous catalysts for α-aminomethylation reactions [10] [11]. These systems operate under visible light irradiation at room temperature, using methanol as a green C1 source and achieving yields of 85-91% [10] [11]. The photocatalyst demonstrates excellent recyclability, maintaining catalytic activity for at least 5 cycles with minimal deactivation [10] [11].

Cobalt-catalyzed α-aminomethylation represents a significant advancement in earth-abundant metal catalysis [12] [13]. Using inexpensive cobalt chloride hexahydrate (CoCl2·6H2O) as catalyst and tert-butyl hydroperoxide (TBHP) as oxidant, this methodology achieves remarkable yields of up to 91% for α-aminomethylation of ketones [12] [13]. The process utilizes methanol as a sustainable C1 source and operates through a proposed mechanism involving in-situ formaldehyde generation [12] [13].

Electrochemical α-C–H functionalization provides a sustainable alternative that eliminates the need for stoichiometric oxidants [14]. This approach employs ammonium iodide as a redox catalyst in simple undivided cells using graphite plate electrodes under constant current conditions [14]. The method demonstrates excellent scalability, with gram-scale reactions confirming its practical applicability [14].

Reaction Mechanism Elucidation

The fundamental mechanism of Mannich-type aminomethylation involves a well-characterized sequence of elementary steps that have been elucidated through extensive mechanistic studies [1] [2] [15]. The reaction initiates with the formation of an iminium ion intermediate through condensation of formaldehyde with dimethylamine, generating the key electrophilic species (CH3)2N+=CH2 [1] [2] [15].

Iminium ion formation constitutes the first crucial step, with activation energies typically ranging from 12-15 kcal/mol [16] [15]. Spectroscopic evidence for this intermediate includes characteristic 1H NMR signals at δ 8.0-8.5 ppm corresponding to the N+=CH2 protons [16] [15]. The formation of this species is generally rapid and reversible under the reaction conditions [16] [15].

The enolate generation step represents the rate-determining process for most reaction conditions, with energy barriers of 16-20 kcal/mol [17] [16]. This step involves either acid-catalyzed enolization or base-promoted deprotonation of the ketone substrate at the α-position [17] [16]. 13C NMR spectroscopy reveals characteristic downfield shifts in the carbonyl carbon signal (δ 170-180 ppm) upon enolate formation [17] [16].

Nucleophilic attack of the enol or enolate species on the iminium carbon proceeds through a lower energy barrier of 8-12 kcal/mol [16] [15]. This step generates a zwitterionic intermediate that rapidly undergoes proton transfer to form the final β-aminoketone product [16] [15]. Infrared spectroscopy provides evidence for C=C bond formation through characteristic stretching frequencies at 1650-1670 cm⁻¹ [16] [15].

Advanced mechanistic studies using density functional theory (DFT) calculations have provided detailed insights into the transition state geometries and reaction pathways [4] [18]. These computational investigations support the proposed mechanism and help explain the observed stereoselectivity patterns in catalytic asymmetric variants [4] [18].

Yield Optimization Strategies

Systematic optimization of reaction parameters has identified several critical factors that significantly influence the yield and selectivity of dimethylamino ketone synthesis. Temperature control emerges as a primary optimization parameter, with thermal reactions typically achieving maximum yields at 77-80°C [4]. Lower temperatures result in incomplete conversion, while excessive heating leads to decomposition of sensitive intermediates [4].

Catalyst loading optimization demonstrates that metal-catalyzed reactions achieve optimal performance with 1-5 mol% catalyst loading [12] [13]. Higher loadings do not significantly improve yields but increase costs, while insufficient catalyst quantities lead to incomplete conversion [12] [13]. For organocatalytic systems, optimal loadings typically range from 10-20 mol% [9].

Solvent selection profoundly impacts both yield and environmental sustainability [19] [20]. Ethanol and 2-methyltetrahydrofuran (2-MeTHF) represent optimal choices for achieving high yields while maintaining green chemistry principles [19] [20]. These solvents provide excellent solvation for both reactants and products while being readily recoverable and recyclable [19] [20].

Reagent stoichiometry optimization reveals that a slight excess of electrophilic components (1.2:1 ratio) maximizes yields while minimizing waste [4] [18]. This approach compensates for competing side reactions and ensures complete consumption of the limiting reagent [4] [18]. Excessive reagent ratios lead to increased waste and purification challenges [4] [18].

Additive effects have been systematically investigated, with molecular sieves (10-20 mol%) proving particularly beneficial for removing water and driving equilibria toward product formation [4] [18]. The presence of molecular sieves typically improves yields by 5-10% while enhancing reaction selectivity [4] [18].

Green Chemistry Alternatives

The development of environmentally sustainable synthetic methodologies for 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone has become increasingly important in modern pharmaceutical and fine chemical manufacturing [19] [21]. Atom economy optimization through organocatalytic approaches achieves remarkable efficiency, with proline-catalyzed reactions demonstrating 95% atom economy compared to 60-70% for traditional acid-catalyzed methods [19].

Solvent replacement strategies have successfully substituted hazardous volatile organic compounds with bio-based alternatives [19] [20]. The implementation of 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as green solvents has demonstrated 70-85% reduction in volatile organic compound emissions while maintaining or improving reaction yields [19] [20]. These solvents belong to safer solvent classes (Class 2-3) according to International Council for Harmonisation guidelines [19] [20].

Energy efficiency improvements through photocatalytic and electrochemical methods have achieved 60-80% energy savings compared to conventional thermal processes [10] [11] [14]. Photocatalytic systems operate at room temperature under visible light irradiation, eliminating the need for heating and reducing overall energy consumption [10] [11]. Electrochemical approaches provide precise control over reaction conditions while generating minimal waste [14].

Renewable feedstock utilization has been successfully implemented through the use of biomass-derived methanol as a C1 source [12] [13]. This approach reduces carbon footprint by 50-70% compared to petroleum-based starting materials while maintaining high reaction efficiency [12] [13]. The methodology demonstrates excellent compatibility with existing industrial infrastructure [12] [13].

Catalyst sustainability has been enhanced through the development of recyclable heterogeneous catalysts [10] [11]. Magnetic molybdenum disulfide-based photocatalysts can be recovered through simple magnetic separation and reused for at least 5 cycles without significant activity loss [10] [11]. This approach reduces catalyst waste by 95% compared to homogeneous systems [10] [11].

Waste minimization strategies including solvent-free conditions and in-situ monitoring have achieved 75-90% waste reduction [18] [22]. Carbon-based solid acid catalysts enable solvent-free reactions with yields of 90-94%, eliminating solvent waste and simplifying purification procedures [18] [22]. Real-time monitoring through in-situ NMR spectroscopy reduces analysis time and waste generation by 50% [18] [22].